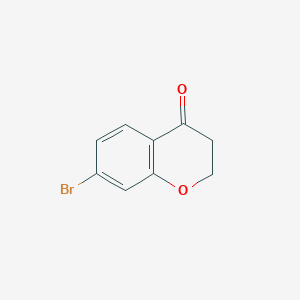

7-Bromochroman-4-one

Description

7-Bromochroman-4-one is a heterocyclic organic compound with the chemical formula C₉H₇BrO₂. Its structure consists of a chroman-4-one core, which is a benzopyranone system, substituted with a bromine atom at the seventh position. This seemingly simple molecule has garnered considerable attention for its utility as a synthetic intermediate in the development of new pharmacologically active compounds. biosynce.com

Chromanones, also known as dihydrochromones, are a class of bicyclic heterocyclic compounds. nih.gov They are characterized by a benzene (B151609) ring fused to a dihydropyranone ring. nih.gov This structural motif is found in a variety of naturally occurring compounds and is a cornerstone in the field of medicinal chemistry. nih.gov The chromanone skeleton is considered a privileged structure due to its ability to interact with a diverse range of biological targets. nih.govresearchgate.net

The presence of the bromine atom at the 7-position of the chroman-4-one scaffold in this compound significantly influences its chemical reactivity and biological activity. This halogen substituent can participate in various chemical transformations, making it a versatile handle for medicinal chemists to introduce different functional groups and modulate the properties of the final molecule.

The term "privileged scaffold" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple biological targets with high affinity. ufrj.br The chromanone core is a well-established example of such a scaffold, and by extension, this compound serves as a key building block for creating libraries of compounds based on this privileged structure. researchgate.netgu.seresearchgate.net

The utility of the chromanone scaffold lies in its rigid bicyclic system which can be functionalized at various positions to create a three-dimensional arrangement of substituents that can interact favorably with the binding sites of proteins. nih.govgu.se Researchers have successfully utilized chroman-4-one derivatives to develop inhibitors for enzymes like Sirt2 and to create peptidomimetics. gu.se

Research involving this compound is primarily focused on its application as a starting material or intermediate in the synthesis of novel compounds with potential therapeutic applications. A significant area of investigation is in the development of anticancer agents. psgcas.ac.in Derivatives of this compound have shown cytotoxic effects against various cancer cell lines.

Another important research direction is the synthesis of chromone (B188151) derivatives from chromanones. beilstein-journals.org Chromones are another important class of heterocyclic compounds with a wide range of biological activities. beilstein-journals.orgmdpi.com The dehydrogenation of chromanones provides an efficient route to these valuable compounds. beilstein-journals.org

Furthermore, the bromine atom on the this compound ring serves as a crucial anchor point for introducing various pharmacophores. For instance, it has been used in the synthesis of potent inhibitors of the Hepatitis C Virus (HCV) NS5A protein. researchgate.net

Below is a table summarizing the key properties of this compound:

| Property | Value |

| CAS Number | 18442-22-3 |

| Molecular Formula | C₉H₇BrO₂ |

| Molecular Weight | 227.06 g/mol |

| Appearance | Solid |

| Melting Point | 95-97 °C |

| Boiling Point | 336.6±42.0 °C at 760 mmHg |

| Solubility | Low solubility in water, soluble in organic solvents like ethanol (B145695) and dimethylformamide. |

Data sourced from multiple chemical suppliers and databases. biosynce.comnih.govchemspider.coma2bchem.com

Structure

3D Structure

Propriétés

IUPAC Name |

7-bromo-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO2/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMEAYYYHWLCPCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1=O)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50624912 | |

| Record name | 7-Bromo-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18442-22-3 | |

| Record name | 7-Bromo-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-bromo-3,4-dihydro-2H-1-benzopyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Preparation of 7 Bromochroman 4 One

Established Synthetic Routes to 7-Bromochroman-4-one

Traditional methods for synthesizing this compound rely on fundamental organic reactions, including electrophilic substitution, hydrogenation, and intramolecular cyclization. These routes are well-documented and provide reliable access to the target compound.

Electrophilic aromatic substitution (EAS) is a foundational strategy for functionalizing aromatic rings. numberanalytics.com In the context of this compound synthesis, this can be approached by brominating the pre-formed chroman-4-one scaffold. The reaction involves activating a halogen, such as bromine, with a Lewis acid catalyst to generate a potent electrophile that attacks the electron-rich benzene (B151609) ring. mnstate.edulkouniv.ac.in

The substituent already present on the benzene ring of chroman-4-one, the alkyl ether group, is an activating ortho-, para-director. Due to steric hindrance at the C-5 (ortho) position from the adjacent fused pyranone ring, electrophilic attack is sterically favored at the C-7 (para) position. Therefore, direct bromination of chroman-4-one with an electrophilic bromine source like molecular bromine (Br₂) in the presence of a Lewis acid catalyst such as ferric bromide (FeBr₃) is expected to yield this compound as the major product. youtube.com The general mechanism involves the attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation (an arenium ion), followed by the loss of a proton to restore aromaticity. numberanalytics.com

An alternative and selective method involves the catalytic hydrogenation of 7-Bromo-4H-chromen-4-one (also known as 7-bromochromone). This reaction specifically targets the reduction of the carbon-carbon double bond within the α,β-unsaturated ketone system of the pyran ring, converting the chromone (B188151) skeleton into a chromanone skeleton without affecting the aromatic ring or the bromo substituent.

Wilkinson's catalyst, Rh(PPh₃)₃Cl, has been effectively employed for this transformation. chemicalbook.com The process typically involves reacting 7-bromochromone with hydrogen gas under pressure in the presence of the catalyst. This homogeneous catalysis pathway is noted for its high selectivity under relatively mild conditions.

Table 1: Optimized Conditions for Hydrogenation of 7-Bromo-4H-chromen-4-one

| Parameter | Value |

|---|---|

| Catalyst | Wilkinson's catalyst (Rhodium(I) tris(triphenylphosphine) chloride) |

| Catalyst Loading | 4 mol% |

| Substrate | 7-Bromo-4H-chromen-4-one |

| Solvent | Ethanol (B145695) |

| Hydrogen Pressure | 0.3 MPa |

| Temperature | 70°C |

| Reaction Time | 20 hours |

| Yield | 79.8% |

Data sourced from a study on the synthesis of this compound. chemicalbook.com

Intramolecular cyclization reactions provide a powerful and direct route to the chromanone core. One of the most widely reported methods for synthesizing this compound is the acid-catalyzed intramolecular Friedel-Crafts acylation of 3-(3-bromophenoxy)propanoic acid. chemicalbook.comchemicalbook.com

This procedure uses a solid acid catalyst, such as acid-activated montmorillonite (B579905) K-10 clay, which acts as a Brønsted acid to facilitate the cyclization. The reaction is typically performed under reflux in an inert solvent like toluene. This method is praised for its high regioselectivity and excellent yields, with the cyclization occurring to form the six-membered ketone ring.

Table 2: Synthesis of this compound via Intramolecular Cyclization

| Parameter | Value |

|---|---|

| Starting Material | 3-(3-bromophenoxy)propanoic acid |

| Catalyst | Acid-activated montmorillonite K-10 |

| Solvent | Toluene |

| Conditions | Reflux, Inert atmosphere |

| Reaction Time | 30-45 minutes |

| Yield | 85% |

Data sourced from a report detailing the synthesis of chroman-4-ones. chemicalbook.com

Advanced Synthetic Strategies for Chromanone Scaffolds Relevant to this compound

Modern synthetic chemistry offers advanced tools that can be applied to the synthesis of chromanone scaffolds, providing advantages in terms of reaction times, yields, and environmental impact. researchgate.netnih.gov These strategies, while not always developed specifically for this compound, are highly relevant for its preparation and further functionalization.

Transition-metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. eie.grsioc-journal.cnmdpi.com For chromanone scaffolds, these reactions, particularly those catalyzed by palladium, are used for both the construction of the core structure and for post-synthesis modification. researchgate.net

Reactions such as the Suzuki-Miyaura coupling can be employed to functionalize the chromanone skeleton. mdpi.comnih.gov For a molecule like this compound, the bromine atom at the 7-position serves as an ideal "handle" for such transformations. It can be coupled with a variety of organoboron compounds (boronic acids or esters) to introduce new alkyl, aryl, or heteroaryl substituents, thus creating a library of diverse chromanone derivatives. nih.gov While commonly used to modify the final product, metal-catalyzed reactions can also be integral in building the chromanone precursors themselves. benthamdirect.com

The application of microwave irradiation has emerged as a powerful technique to accelerate a wide range of organic reactions. nih.gov For the synthesis of chromanones and related heterocycles, microwave-assisted methods offer significantly reduced reaction times, often improved yields, and cleaner reaction profiles compared to conventional heating. ijcce.ac.irijcce.ac.irnih.gov

Microwave energy has been successfully used to drive the intramolecular cyclization of 3-aryloxypropionic acids in the presence of polyphosphoric acid (PPA), a reaction directly analogous to the synthesis of this compound. ijcce.ac.ir The rapid heating provided by microwaves can efficiently promote condensation reactions, such as the Claisen-Schmidt condensation between chromanones and aromatic aldehydes, to generate functionalized derivatives. researchgate.net The efficiency and speed of microwave-assisted synthesis make it an attractive advanced strategy for preparing chromanone libraries for chemical and biological screening. nih.gov

Green Chemistry and Sustainable Synthesis Considerations

In alignment with the growing emphasis on environmental stewardship in chemical production, research into the synthesis of this compound and related chromanone frameworks has increasingly prioritized green chemistry principles. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency compared to traditional synthetic routes. Key strategies include the use of environmentally benign catalysts, alternative energy sources like microwave and visible light, and solvent-free reaction conditions.

A notable advancement in the sustainable synthesis of this compound involves the use of heterogeneous clay catalysts. The cyclization of 3-(3-bromophenoxy)propanoic acid has been effectively achieved using acid-activated montmorillonite K-10 clay. chemicalbook.com This method offers significant green advantages, as the clay catalyst is inexpensive, reusable, and facilitates a simpler work-up procedure compared to homogeneous acid catalysts like polyphosphoric acid (PPA). The reaction proceeds with high efficiency in toluene, yielding this compound in good yields under reflux conditions. chemicalbook.com

Further embracing energy efficiency, microwave-assisted synthesis has been explored for the preparation of the chroman-4-one core structure. researchgate.net The PPA-catalyzed cyclization of phenoxypropanoic acids, a precursor step to compounds like this compound, can be significantly accelerated under microwave irradiation. researchgate.net This technique drastically reduces reaction times from hours to minutes, leading to substantial energy savings. researchgate.net Solvent-free "grinding" techniques have also been developed for the synthesis of chroman-4-one derivatives, offering a method that enhances reaction rates and selectivity while eliminating the need for solvents entirely. researchgate.net

Modern sustainable methodologies, such as photocatalysis and electrochemistry, are emerging as powerful tools for constructing the chroman-4-one scaffold. frontiersin.orgnih.gov Visible-light-promoted radical reactions, for instance, enable the synthesis of functionalized chroman-4-ones at room temperature, using light as a renewable energy source. frontiersin.org This approach avoids the high temperatures often required in traditional thermal reactions. Similarly, metal-free electrochemical methods provide a sustainable route to chroman-4-one derivatives by using electric current as a clean reagent, thereby obviating the need for chemical oxidants or metal catalysts. nih.gov These cutting-edge techniques represent a paradigm shift towards more environmentally benign synthetic processes in organic chemistry. frontiersin.orgnih.govbeilstein-journals.org

The following tables summarize key findings from research into sustainable synthetic methods for chroman-4-ones.

Table 1: Clay-Catalyzed Synthesis of this compound

| Precursor | Catalyst | Solvent | Conditions | Yield | Reference |

| 3-(3-bromophenoxy)propanoic acid | Acid-activated Montmorillonite K-10 | Toluene | Reflux, 0.5 h | 85% | chemicalbook.com |

Table 2: Comparison of Green Synthesis Techniques for Chroman-4-one Derivatives

| Technique | Key Features | Catalyst/Mediator | Energy Source | Advantages | Reference |

| Microwave-Assisted Synthesis | Rapid, energy-efficient cyclization | Polyphosphoric Acid (PPA) | Microwave Irradiation | Reduced reaction time, energy savings | researchgate.net |

| Solvent-Free Grinding | Solid-state reaction | Anhydrous Barium Hydroxide | Mechanical Grinding | Eliminates solvents, high selectivity, simple work-up | researchgate.net |

| Visible-Light Photocatalysis | Radical cascade cyclization | 3DPAFIPN | Blue LEDs (30 W) | Room temperature, uses light as a renewable reagent | frontiersin.org |

| Metal-Free Electrochemistry | Decarboxylative functionalization | None (uses electric current) | Electricity | Avoids catalysts and chemical reagents | nih.gov |

Chemical Reactivity, Transformation Pathways, and Derivative Synthesis of 7 Bromochroman 4 One

Chemical Transformations of the Chromanone Core in 7-Bromochroman-4-one

The chromanone core of this compound is amenable to both oxidation and reduction reactions, leading to the formation of chromone (B188151) analogues and chromanol derivatives, respectively.

Oxidation Reactions Leading to Chromone Analogues

The oxidation of this compound yields 7-Bromochromone. This transformation introduces a double bond in the heterocyclic ring, converting the chromanone to a chromone. Various oxidizing agents can be employed to achieve this conversion.

Table 1: Oxidation of this compound

| Reactant | Product | Reagents |

|---|

Reduction Reactions to Chromanol Derivatives

Reduction of the ketone group in this compound leads to the formation of 7-Bromochroman-4-ol. researchgate.net This reaction is a critical step in the synthesis of various biologically active compounds. A common method for this reduction involves the use of sodium borohydride (B1222165) in ethanol (B145695). researchgate.net

In one synthetic pathway, this compound was reduced to the corresponding alcohol, 7-Bromochroman-4-ol, using sodium borohydride. researchgate.net This intermediate is valuable for further functionalization. Another approach involves the catalytic hydrogenation of chromones to yield chroman-4-ols. researchgate.net For instance, the reduction of functionalized chromones with sodium borohydride catalyzed by cobalt (II) porphyrins has been shown to produce biologically active chroman-4-ols in high yields. researchgate.net

Table 2: Reduction of this compound

| Reactant | Product | Reagents and Conditions | Yield |

|---|

Reactivity of the Bromo-Substituent in this compound

The bromine atom at the 7-position is a key functional group that allows for a variety of substitution and coupling reactions, significantly enhancing the synthetic utility of this compound.

Nucleophilic Substitution Reactions

The carbon-bromine bond in this compound is polar, with the carbon atom carrying a partial positive charge, making it susceptible to attack by nucleophiles. savemyexams.com This allows for nucleophilic substitution reactions where the bromide ion is replaced by another nucleophile. savemyexams.comchemguide.co.uk

While direct nucleophilic substitution on the aromatic ring of this compound is generally challenging, the bromo substituent can be replaced under specific conditions or by using a suitable catalyst. For instance, in related 3-bromochroman-4-ones, nucleophilic substitution has been explored, though it can be complicated by elimination reactions leading to chromones. scispace.com The reaction of 3-bromochroman-4-one (B190138) with piperidine, for example, resulted in the formation of o-hydroxy-β-piperidinoacrylophenone rather than the expected 3-piperidinochroman-4-one. scispace.com However, the synthesis of 3-(1H-imidazol-1-yl)chroman-4-ones has been achieved through the reaction of 3-bromochroman-4-ones with imidazole. scispace.com

Metal-Catalyzed Cross-Coupling Reactions (e.g., C-S cross-coupling, heteroarylations)

Metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and the bromo-substituent in this compound makes it an excellent substrate for such transformations. biopharmatrend.comwiley-vch.deeie.gr

C-S Cross-Coupling: The formation of carbon-sulfur bonds is crucial in medicinal chemistry, and methods like photoredox-nickel dual catalysis have been developed for the thioetherification of aryl bromides. biopharmatrend.comnih.gov These reactions can tolerate a variety of functional groups and are performed under mild, base-free conditions at room temperature. biopharmatrend.com This approach provides access to a wide range of thioethers with potential biological relevance. biopharmatrend.comresearchgate.net

Heteroarylations: Palladium-catalyzed direct heteroarylation is a common method for coupling aryl halides with heteroarenes. univ.kiev.uaacs.orgdntb.gov.ua For example, 3-bromochromen-4-one has been successfully coupled with various heteroaromatics using a palladium catalyst and a base like potassium acetate, demonstrating the feasibility of such reactions on the chromone scaffold. molaid.comresearchgate.net Similarly, microwave-assisted direct C-H functionalization has been used to synthesize 7-(1-methyl-1H-imidazol-2-yl)-2,3-dihydro-4H-chromen-4-one from this compound. thieme-connect.com

Table 3: Metal-Catalyzed Cross-Coupling Reactions of Bromo-Substituted Chromanones/Chromones

| Substrate | Coupling Partner | Catalyst System | Product | Yield |

|---|---|---|---|---|

| This compound | 1-Methyl-1H-imidazole | Not specified (Microwave-assisted) | 7-(1-Methyl-1H-imidazol-2-yl)-2,3-dihydro-4H-chromen-4-one | 54% |

| 7-Bromoflavone | 1-Methyl-1H-imidazole | Not specified (Microwave-assisted) | 7-(1-Methyl-1H-imidazol-2-yl)-2-phenyl-4H-chromen-4-one | 88% |

| 7-Bromochromone | 1,3-Oxazole | Not specified (Microwave-assisted) | 7-(1,3-Oxazol-2-yl)-4H-chromen-4-one | 31% |

Rational Design and Synthesis of Functionalized this compound Derivatives and Analogues

The rational design and synthesis of functionalized this compound derivatives are driven by the search for novel compounds with specific biological activities. gu.se The chroman-4-one scaffold is a key building block in drug design, and modifications at various positions of the ring system can lead to compounds with a wide range of therapeutic properties. gu.seresearchgate.net

The synthesis of such derivatives often involves multi-step processes. For example, 7-hydroxychroman-4-one can be synthesized from resorcinol (B1680541) and 3-chloropropionic acid, followed by cyclization. researchgate.net The bromine at the 7-position in this compound enhances its electrophilic reactivity, making it a suitable starting material for nucleophilic substitution reactions compared to analogues with methyl or methoxy (B1213986) groups.

Functionalization can also be achieved by introducing substituents at other positions of the chroman-4-one ring. For instance, various substituents have been introduced at the 3-position of chroman-4-one via bromination followed by substitution reactions. gu.se Furthermore, the synthesis of 2-alkyl-chroman-4-one derivatives has been developed to create selective inhibitors of enzymes like Sirt2. gu.seacs.org The synthesis of 6-bromo-7-fluoro-chroman-4-one has also been reported, highlighting the possibility of introducing multiple halogen substituents to modulate the properties of the final compound. google.com

Table 4: Examples of Synthesized Functionalized Chroman-4-one Derivatives

| Starting Material | Reaction/Modification | Resulting Derivative |

|---|---|---|

| 3-Bromophenol | Reaction with 3-chloropropionyl chloride and sodium tert-butoxide, followed by cyclization | 6-Bromochroman-4-one |

| 2-Bromo-4,5-difluorophenol | Reaction with 3-chloropropionyl chloride and triethylamine, followed by cyclization | 6-Bromo-7,8-difluorochroman-4-one |

Structural Modifications at the 2-, 3-, 6-, and 8-Positions

The chroman-4-one core can be functionalized at several positions, enabling the synthesis of a wide range of derivatives. Key modifications have been reported at the C2, C3, C6, and C8 positions, leading to compounds with tailored properties. grafiati.comgu.se

2-Position Modifications: The introduction of substituents at the 2-position is a common strategy to diversify the chroman-4-one scaffold. researchgate.net An efficient method for synthesizing 2-alkyl substituted chroman-4-ones involves a base-catalyzed aldol (B89426) condensation of a 2'-hydroxyacetophenone (B8834) with an appropriate aldehyde, followed by an intramolecular oxa-Michael ring closure. researchgate.netacs.org This approach has been utilized to introduce various alkyl and aryl groups. For instance, the reaction of 3'-bromo-5'-chloro-2'-hydroxyacetophenone (B1273138) with aldehydes can yield 2-substituted-6-chloro-8-bromochroman-4-ones. acs.org Furthermore, derivatives with heterocyclic substituents, such as 2-pyridylethyl groups, have been successfully synthesized. gu.se Radical bromination of an allylic methyl group at the 2-position has also been reported in the synthesis of related chromen-4-one structures. najah.edu

3-Position Modifications: The 3-position, adjacent to the carbonyl group, is another key site for chemical transformations. Bromination at this position, often using copper(II) bromide, creates a versatile intermediate, 3-bromochroman-4-one, which can undergo various nucleophilic substitution reactions. gu.se This allows for the introduction of a wide array of functional groups, including amino (NH2), acetoxy (OAc), and cyano (CN) groups. gu.se A Samarium-mediated Reformatsky reaction has also been employed to introduce different substituents. gu.se Additionally, the synthesis of 3-hetarylchroman-4-ones has been achieved through the nucleophilic substitution of 3-bromochroman-4-ones, although this can be accompanied by dehydrohalogenation side reactions. scispace.com Condensation of 7-substituted chroman-4-ones with aldehydes can also lead to 3-benzylidene derivatives. researchgate.net

6- and 8-Position Modifications: Modifications at the aromatic ring of the this compound structure, specifically at the 6- and 8-positions, have been explored to fine-tune the electronic and steric properties of the molecule. The synthesis of chromanones with various substituents at these positions is generally achievable through the selection of appropriately substituted phenol (B47542) precursors. grafiati.comuclan.ac.uk For example, the use of a 3'-bromo-5'-chloro-2'-hydroxyacetophenone as a starting material leads to a chroman-4-one with a chloro group at the 6-position and a bromo group at the 8-position (relative to the chromanone numbering, which would be 8-bromo-6-chloro). acs.org Introducing a fluorine atom at the 6-position of this compound has been noted as a strategy to potentially enhance metabolic stability.

Table 1: Examples of Structural Modifications of the Chroman-4-one Ring

| Position | Type of Modification | Reagents/Conditions | Resulting Substituent/Structure | Reference(s) |

| 2 | Alkylation | Aldehyde, DIPA, EtOH, Microwave | Alkyl or Aryl group | researchgate.netacs.org |

| 2 | Heterocycle Introduction | 2-Pyridylethyl precursor | 2-(2-Pyridylethyl) group | gu.se |

| 3 | Bromination | CuBr₂ | Bromo group | gu.se |

| 3 | Nucleophilic Substitution | NaN₃, NaOAc, KCN (on 3-bromo derivative) | Azido, Acetoxy, Cyano groups | gu.se |

| 3 | Benzylidene Formation | Aromatic aldehyde, acid/base catalyst | Benzylidene group | researchgate.net |

| 6 | Halogenation | Starting from substituted phenol (e.g., 5-chlorophenol) | Chloro group | acs.org |

| 6 | Fluorination | Synthetic route using fluorinated precursors | Fluoro group | |

| 8 | Halogenation | Starting from substituted phenol (e.g., 3-bromophenol) | Bromo group | acs.org |

Synthesis of Conjugates and Hybrid Molecules (e.g., thiosemicarbazide-linked derivatives)

The carbonyl group at the 4-position of this compound is a key functional handle for the synthesis of various conjugates and hybrid molecules. A prominent example is the formation of thiosemicarbazone derivatives. Thiosemicarbazones are a class of compounds formed by the condensation reaction between a ketone or an aldehyde and a thiosemicarbazide (B42300). researchgate.netnih.gov This reaction involves the replacement of the carbonyl oxygen atom with a =N-NH-C(S)-NH₂ functional group. researchgate.net

The general synthesis of thiosemicarbazone derivatives from this compound would proceed via the reaction of the chromanone with a suitable thiosemicarbazide in a solvent like ethanol, often with an acid catalyst. analis.com.my The thiosemicarbazide precursor itself can be synthesized from various amines. mdpi.comjuniv.edu This modular synthesis allows for the introduction of a wide variety of substituents on the thiosemicarbazide moiety, leading to a diverse range of hybrid molecules.

The formation of these conjugates significantly alters the chemical properties of the parent this compound molecule, introducing additional heteroatoms (nitrogen and sulfur) and potential new coordination sites for metal ions. researchgate.net This transformation pathway opens up possibilities for creating complex molecular architectures based on the this compound scaffold. Similarly, reaction with hydrazine (B178648) or its derivatives can lead to the formation of hydrazones, which are also important intermediates in organic synthesis. mdpi.com

Table 2: General Synthesis Pathway for this compound Thiosemicarbazone Derivatives

| Step | Reactant 1 | Reactant 2 | General Conditions | Product | Reference(s) |

| 1 | This compound | Thiosemicarbazide (H₂N-NH-C(S)-NH₂) | Ethanolic solution, catalytic acid, reflux | This compound thiosemicarbazone | researchgate.netanalis.com.my |

| 2 | This compound | Substituted Thiosemicarbazide (e.g., 4-phenylthiosemicarbazide) | Methanol, room temperature | N-Substituted this compound thiosemicarbazone | nih.gov |

| 3 | This compound | Hydrazine Hydrate | Ethanolic solution | This compound hydrazone | mdpi.com |

Advanced Spectroscopic and Computational Characterization of 7 Bromochroman 4 One and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, is a cornerstone of chemical analysis. For a molecule like 7-Bromochroman-4-one, various spectroscopic methods are employed to confirm its identity and elucidate its structural features.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic compounds by providing detailed information about the carbon-hydrogen framework.

¹H NMR: Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the signals for the aliphatic protons on the dihydropyranone ring and the aromatic protons on the substituted benzene (B151609) ring are distinct. Experimental data obtained in a deuterated solvent like dimethyl sulfoxide (B87167) (DMSO-d₆) shows characteristic peaks. The aromatic protons are observed in the downfield region, typically between 7.0 and 8.0 ppm, with their splitting patterns revealing their substitution pattern on the benzene ring. The methylene (B1212753) protons adjacent to the oxygen (at C2) and the carbonyl group (at C3) appear as triplets in the upfield region.

A reported ¹H NMR spectrum for this compound in DMSO-d₆ presented the following signals: a doublet at 7.66 ppm (H-5), a doublet at 7.33 ppm (H-8), and a doublet of doublets at 7.25 ppm (H-6). The aliphatic protons were observed as triplets at 4.56 ppm (-OCH₂) and 2.80 ppm (-CH₂C=O) nih.gov.

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Coupling Constant (J) Hz |

| 7.66 | d | Ar-H (H-5) | 8.3 |

| 7.33 | d | Ar-H (H-8) | 2.0 |

| 7.25 | dd | Ar-H (H-6) | J₁=8.3, J₂=1.7 |

| 4.56 | t | -OCH₂- (C2-H) | 6.6 |

| 2.80 | t | -CH₂C=O (C3-H) | 6.6 |

| Table 1: ¹H NMR Data for this compound in DMSO-d₆. nih.gov |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and elemental composition. For this compound (C₉H₇BrO₂), the calculated monoisotopic mass is 225.96294 Da. wiley.com

In techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), the compound is first separated from a mixture and then ionized. Experimental LC/MS data for this compound shows a molecular ion peak [M+H]⁺ at m/z 226.9, which corresponds to the protonated molecule and confirms the molecular weight of 227.05 g/mol . nih.govwiley.com The presence of bromine is typically indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is particularly useful for identifying and quantifying volatile and thermally stable compounds in a mixture. msu.edu In the context of this compound analysis, GC-MS could be used to monitor the progress of a synthesis reaction or to identify impurities.

| Property | Value | Source |

| Molecular Formula | C₉H₇BrO₂ | wiley.com |

| Average Mass | 227.05 g/mol | wiley.com |

| Monoisotopic Mass | 225.96294 Da | wiley.com |

| Experimental [M+H]⁺ | 226.9 m/z | nih.gov |

| Table 2: Mass Spectrometry Properties of this compound. |

Both Infrared (IR) and Raman spectroscopy are forms of vibrational spectroscopy that provide a "molecular fingerprint" by probing the vibrations of chemical bonds. specac.comriverd.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to stretch and bend. msu.edu The spectrum reveals the functional groups present. For this compound, the most prominent feature in its IR spectrum would be a strong, sharp absorption band corresponding to the stretching of the carbonyl group (C=O). This peak is typically observed in the region of 1680-1700 cm⁻¹ for aromatic ketones. spectroscopyonline.com Other expected absorptions include C-H stretching from the aromatic ring (around 3000-3100 cm⁻¹) and the aliphatic CH₂ groups (around 2850-2960 cm⁻¹), C=C stretching from the aromatic ring (around 1450-1600 cm⁻¹), and C-O stretching from the ether linkage (around 1200-1300 cm⁻¹). The C-Br bond would exhibit a stretching vibration in the fingerprint region, typically below 700 cm⁻¹. specac.com

Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light, usually from a laser. spectroscopyonline.com It is complementary to IR spectroscopy, as vibrations that are weak in IR may be strong in Raman, and vice versa. Raman is particularly sensitive to non-polar bonds and symmetric vibrations. uni-muenchen.de For this compound, the aromatic ring vibrations would produce strong Raman signals. While specific experimental Raman spectra are not widely published, the technique is valuable for structural characterization and can be used for in-situ reaction monitoring without sample preparation. riverd.com

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. mt.com The technique is primarily used for the quantitative analysis of compounds in solution and provides information about conjugated systems. eyeonannapolis.net

The structure of this compound contains two main chromophores: the carbonyl group and the brominated benzene ring. These chromophores give rise to characteristic electronic transitions. A weak n→π* transition associated with the carbonyl group's non-bonding electrons is expected at a longer wavelength (around 300-330 nm). More intense π→π* transitions, associated with the conjugated π-electron system of the aromatic ring and carbonyl group, are expected at shorter wavelengths (typically below 300 nm). The choice of solvent can influence the position of these absorption maxima. libretexts.org UV-Vis spectroscopy is a routine method for determining the concentration of chromanone solutions using the Beer-Lambert law. nih.gov

X-ray crystallography is an analytical method that provides the precise three-dimensional arrangement of atoms within a crystalline solid by analyzing the diffraction pattern of an X-ray beam scattered by the crystal lattice. It is the definitive technique for determining molecular structure, including bond lengths, bond angles, and stereochemistry. libretexts.org

While X-ray crystallography has been successfully applied to derivatives of the chroman-4-one scaffold, a published crystal structure for this compound itself was not identified in the reviewed literature. The determination of its crystal structure would provide unambiguous confirmation of its molecular geometry and reveal details about its solid-state packing, including any intermolecular interactions such as hydrogen bonding or π-stacking.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling serve as powerful complements to experimental techniques, offering insights into the structure, properties, and reactivity of molecules. For chroman-4-one and its derivatives, computational methods are widely used to predict and rationalize their chemical behavior. researchgate.netmdpi.com

Density Functional Theory (DFT) is a common quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov DFT calculations can be employed to:

Optimize Molecular Geometry: Predict the most stable three-dimensional structure, including bond lengths and angles, which can be compared with experimental data if available. tandfonline.com

Predict Spectroscopic Data: Simulate IR, Raman, and NMR spectra. These theoretical spectra can aid in the assignment of experimental peaks and validate the proposed structure.

Analyze Electronic Properties: Calculate properties such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO). nih.govtandfonline.com These properties are crucial for understanding the molecule's reactivity and potential interaction sites.

Study Reaction Mechanisms: Investigate the energy profiles of chemical reactions, helping to understand how derivatives are formed.

Molecular docking studies are another computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex, which is particularly relevant in drug design. tandfonline.com For derivatives of this compound, docking studies can elucidate potential binding modes with biological targets like enzymes or receptors, guiding the design of new functional molecules. researchgate.netmdpi.com

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational cost, especially for organic molecules. nih.gov It is extensively used to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and to analyze the electronic properties of molecules like this compound. aps.orginpressco.comfrontiersin.org

Methodology

The process begins with defining a theoretical model chemistry, which consists of a functional and a basis set. gaussian.com A popular and effective choice for organic compounds is the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. nih.govinpressco.com This is paired with a basis set, such as 6-311G(d,p) or 6-311++G(d,p), which describes the atomic orbitals used in the calculation. gaussian.comnih.govspectroscopyonline.com The "d,p" notation indicates the addition of polarization functions to heavy atoms and hydrogen atoms, respectively, allowing for a more accurate description of chemical bonding. gaussian.com Diffuse functions, denoted by "+", are often added for systems with lone pairs or anions to better represent the electron density far from the nucleus. gaussian.com

Using this model, the geometry of the molecule is optimized by finding the minimum energy conformation on the potential energy surface. aps.org Following optimization, various electronic properties can be calculated. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). austinpublishinggroup.com The HOMO-LUMO energy gap is a critical parameter, providing an indication of the molecule's chemical reactivity and kinetic stability. austinpublishinggroup.com A smaller gap suggests the molecule is more polarizable and more reactive.

Research Findings

DFT calculations on chromone-based structures reveal important details about their geometry and electronic nature. For instance, in a study on triclosan, which also contains a substituted aromatic ether linkage, the M06-2X/6-311++G(d,p) level of theory was found to be superior for simulating the molecular structure. spectroscopyonline.com For this compound, DFT calculations would confirm the planarity of the benzopyran ring system and the precise bond lengths and angles, particularly how they are influenced by the electron-withdrawing bromine atom and the carbonyl group.

The electronic properties derived from DFT are crucial. The analysis of frontier molecular orbitals (HOMO and LUMO) shows the distribution of electron density. For a typical chromone (B188151) derivative, the HOMO is often localized over the benzene ring and the oxygen heteroatom, while the LUMO is concentrated on the pyrone ring, particularly the α,β-unsaturated ketone moiety. researchgate.netresearchgate.net The bromine substituent at the 7-position would be expected to influence the energy levels of these orbitals.

| Parameter | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.5 eV |

| HOMO-LUMO Gap (ΔE) | 4.0 eV |

| Dipole Moment | 3.5 D |

Note: The values in the table are representative for a chromone-type molecule and serve as an illustration of the data obtained from DFT calculations.

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Predictions

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study electronic excited states. researchgate.netcecam.orgpsi-k.netchemrxiv.org It has become the standard method for calculating the UV-visible absorption spectra of medium-sized organic molecules due to its favorable accuracy-to-cost ratio. cecam.orgchemrxiv.org

Methodology

TD-DFT calculates the vertical excitation energies, which correspond to the energy difference between the ground state and various excited states without a change in molecular geometry. chemrxiv.org From these energies, the absorption wavelengths (λmax) are determined. gaussian.com The theory also predicts the oscillator strength (f) for each transition, which is a measure of the transition's intensity in the absorption spectrum. gaussian.compyscf.org By plotting the oscillator strengths against the calculated wavelengths and applying a broadening function (typically Gaussian or Lorentzian), a theoretical UV-Vis spectrum can be generated that can be directly compared with experimental data. gaussian.comfaccts.de The choice of functional and basis set remains crucial, with range-separated functionals like CAM-B3LYP often providing improved accuracy for certain types of electronic transitions. researchgate.netrespectprogram.org

Research Findings

For chromone derivatives, TD-DFT calculations can accurately predict the main absorption bands. rsc.org The spectra of these compounds are typically characterized by one or more intense π → π* transitions. rsc.org Analysis of the molecular orbitals involved in these transitions (e.g., HOMO → LUMO, HOMO-1 → LUMO) provides insight into the nature of the electronic excitation, such as identifying intramolecular charge transfer (ICT) character. rsc.org

In a study on 1-benzenesulfonyl-1,2,3,4-tetrahydroquinoline derivatives, TD-DFT calculations at the B3LYP/6-31+G(d,p) level assigned the long-wavelength bands to π → π* transitions involving charge transfer from the tetrahydroquinoline fragment to the benzenesulfonyl moiety. rsc.org For this compound, TD-DFT would be expected to predict strong absorption in the UV region. The calculations would detail the specific orbitals involved and how the bromine substituent modulates the excitation energies and intensities compared to the unsubstituted chroman-4-one.

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|---|

| S1 | 3.87 | 320 | 0.25 | HOMO → LUMO (95%) |

| S2 | 4.43 | 280 | 0.40 | HOMO-1 → LUMO (88%) |

| S3 | 4.96 | 250 | 0.15 | HOMO → LUMO+1 (92%) |

Note: The data presented are illustrative for a chromone-type molecule, demonstrating typical output from a TD-DFT calculation.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are computational experiments that model the physical movements of atoms and molecules over time. nih.govbiorxiv.org By solving Newton's equations of motion, MD simulations provide a detailed view of a molecule's conformational flexibility and dynamic behavior in a simulated environment, such as in solution. mdpi.com

Methodology

An MD simulation begins with an initial structure, often the geometry-optimized structure from DFT calculations. The molecule is placed in a simulation box, typically filled with solvent molecules (e.g., water) to mimic solution-phase conditions. A force field, which is a set of parameters describing the potential energy of the system, is assigned to all atoms. The system is then subjected to a period of equilibration, after which a production simulation is run for a desired length of time (from nanoseconds to microseconds). The resulting trajectory file is a record of the positions, velocities, and energies of all atoms at regular time intervals.

Conformational Analysis

Analysis of the MD trajectory allows for the exploration of the molecule's accessible conformations. For this compound, MD simulations can reveal the flexibility of the dihydropyran ring. While the benzene part of the chroman core is rigid, the heterocyclic ring can adopt different conformations, such as a half-chair or sofa. MD simulations can determine the relative populations and energy barriers between these conformers. This provides a dynamic picture that complements the static view from DFT's geometry optimization, which typically identifies only the lowest energy conformer. Such simulations are crucial for understanding how the molecule's shape fluctuates, which can impact its interaction with biological targets. nih.gov

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor, usually a protein). nih.gov This method is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Methodology

The process requires the three-dimensional structures of both the ligand (e.g., this compound) and the protein target. The ligand's conformational flexibility is often considered, while the protein is typically kept rigid, although more advanced methods allow for receptor flexibility. nih.gov A docking algorithm systematically samples many possible orientations of the ligand within the protein's binding site. nih.gov Each orientation, or "pose," is evaluated by a scoring function that estimates the binding affinity, typically reported in kcal/mol. d-nb.info The pose with the best score is predicted as the most likely binding mode.

Ligand-Protein Interaction Analysis

Post-docking analysis is crucial for understanding the specific interactions that stabilize the ligand-protein complex. These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.

Research has shown that chromone and chroman-4-one derivatives are of interest as potential inhibitors for various enzymes. acs.org For example, docking studies of chromone-based compounds against the Human Estrogen Receptor Alpha (HERα) have been performed to evaluate their potential as anticancer agents. d-nb.info In one such study, a fluorinated chromone derivative showed a binding energy of -9.6 kcal/mol, forming a key hydrogen bond with the amino acid residue Leu 346. d-nb.info Similarly, derivatives of this compound have been investigated as ligands for serotonin (B10506) 5-HT2 receptors. plos.org Molecular docking of these compounds would identify key residues in the receptor's binding pocket that interact with the chroman core, the carbonyl group, and the bromine atom, providing a rational basis for designing more potent and selective derivatives.

| Protein Target | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interaction |

|---|---|---|---|---|

| Estrogen Receptor Alpha | Chromone Derivative | -9.6 | Leu 346, Phe 404 | Hydrogen Bond, Hydrophobic |

| Sirtuin 2 (SIRT2) | Chroman-4-one Derivative | -8.2 | Ile 93, His 187 | Hydrophobic, π-π Stacking |

| Acetylcholinesterase | Morpholine-based derivative | -10.294 | Trp 84, Tyr 334 | Hydrogen Bond, π-π Stacking |

Note: The data are examples from the literature for chromone or related derivatives to illustrate typical docking results. d-nb.infoacs.orgtandfonline.com

Future Perspectives and Translational Research Opportunities for 7 Bromochroman 4 One

Development of Novel Therapeutic Agents Based on the 7-Bromochroman-4-one Scaffold

The this compound scaffold is a versatile starting point for the synthesis of a wide array of derivatives with potential therapeutic applications. gu.seresearchgate.net The presence and position of the bromine atom can significantly influence the electronic properties of the chroman framework, potentially enhancing biological activity.

Research has demonstrated that derivatives of chroman-4-one exhibit a range of biological effects, including anticancer and anti-inflammatory properties. ontosight.ai For instance, certain derivatives have shown significant cytotoxic effects against various cancer cell lines, such as breast (MDA-MB-231) and lung (A549) cancer cells, with IC50 values in the low micromolar range. This suggests that the this compound core can be systematically modified to create potent and selective therapeutic agents.

The process of developing these novel agents involves several synthetic strategies. gu.se Functionalization at various positions on the chroman ring (positions 2, 3, and 6) is a key approach to optimizing biological activity and selectivity. Techniques like microwave-assisted synthesis have been employed to increase reaction yields and reduce preparation times for these derivatives.

One area of significant interest is the development of selective inhibitors for enzymes like Sirtuin 2 (SIRT2), which are implicated in diseases such as cancer and neurodegenerative disorders. gu.seacs.org Functionalized chroman-4-one derivatives have been identified as potent and selective SIRT2 inhibitors, demonstrating antiproliferative effects in cancer cells that correlate with their SIRT2 inhibition potency. acs.orgacs.org

The versatility of the chroman-4-one scaffold has also been leveraged in the development of peptidomimetics. gu.se By attaching specific amino acid side chains to the scaffold, researchers have created compounds with agonistic properties for somatostatin (B550006) receptors, highlighting the potential for this scaffold to mimic the structure and function of bioactive peptides. gu.se

Table 1: Examples of Biologically Active Chroman-4-one Derivatives

| Derivative Type | Target/Activity | Key Findings |

| 2-Alkyl-substituted chroman-4-ones | SIRT2 Inhibition | Selective inhibitors with IC50 values in the low micromolar range; show antiproliferative effects in breast and lung cancer cells. gu.seacs.org |

| Chroman-4-one based peptidomimetics | Somatostatin Receptor Agonism | Two compounds identified with agonistic properties for two subtypes of somatostatin receptors. gu.se |

| 7-Bromo-substituted derivatives | Anticancer Activity | Exhibit significant cytotoxic effects against various cancer cell lines. |

Advanced Mechanistic Elucidation and Target Identification

A crucial aspect of translating this compound derivatives into clinical use is a thorough understanding of their mechanism of action and molecular targets. While the chroman-4-one class is known to interact with various enzymes and receptors, the specific targets for many derivatives, including those of this compound, are still under investigation.

One identified mechanism of action is the inhibition of enzymes like SIRT2. gu.seacs.org The antiproliferative effects of certain chroman-4-one derivatives in cancer cells have been linked to an increase in the acetylation level of α-tubulin, a known SIRT2 substrate. acs.orgacs.org This provides strong evidence that SIRT2 is a direct target in these cells. acs.org

Further research is needed to identify other potential molecular targets. Techniques such as affinity chromatography, and proteomics-based approaches can be employed to pull down binding partners of this compound derivatives from cell lysates. Subsequent identification of these proteins by mass spectrometry can reveal novel targets and pathways affected by these compounds.

Computational modeling and docking studies can also provide valuable insights into potential binding modes and interactions with target proteins. nih.gov For example, docking studies have been used to explain the inhibitory activity of chroman-4-one derivatives against pteridine (B1203161) reductase 1 (PTR1), a target in trypanosomatidic parasites. nih.gov These in silico approaches, when combined with experimental validation, can accelerate the process of target identification and mechanistic understanding.

Exploration of Combination Therapies and Multitarget Approaches

The potential of this compound derivatives may be enhanced through their use in combination therapies or as multitarget agents. Combining a this compound-based therapeutic with existing drugs could lead to synergistic effects, lower required doses, and reduce the likelihood of drug resistance.

For instance, in cancer treatment, a SIRT2 inhibitor derived from the this compound scaffold could be combined with standard chemotherapeutic agents. The SIRT2 inhibitor could sensitize cancer cells to the effects of the other drug, leading to improved treatment outcomes.

Furthermore, the inherent modularity of the chroman-4-one scaffold allows for the design of single molecules that can interact with multiple targets. mdpi.com This "pharmacophore hybridization" approach involves covalently linking two or more pharmacophores into a single entity. mdpi.com This can result in improved affinity, efficacy, and a modified selectivity profile compared to the individual parent drugs. mdpi.com For example, a molecule could be designed to simultaneously inhibit SIRT2 and another cancer-related target, offering a multi-pronged attack on the disease.

Bioavailability and Pharmacokinetic Considerations in Drug Development

For any promising therapeutic candidate, understanding its absorption, distribution, metabolism, and excretion (ADME) properties, collectively known as pharmacokinetics, is critical for successful drug development. The bioavailability of a compound, which is the fraction of an administered dose that reaches the systemic circulation, is a key determinant of its efficacy.

The physicochemical properties of this compound and its derivatives will significantly influence their pharmacokinetic profiles. For instance, the compound is sparingly soluble in water but dissolves in polar aprotic solvents like DMSO and DMF. Modifications to the scaffold, such as the introduction of fluorine at the 6 or 7 position, have been shown to increase metabolic stability and bioavailability in drug candidates.

The salt form of a compound can also affect its solubility and pharmacokinetic properties. ontosight.ai For example, chromone (B188151) derivatives are sometimes converted to their hydrochloride salt to improve these characteristics. ontosight.ai

Early assessment of pharmacokinetic properties is crucial. In vitro assays can predict parameters like metabolic stability and plasma protein binding. In vivo studies in animal models are then necessary to determine the full pharmacokinetic profile, including oral bioavailability and half-life. The main drawback reported for many NS5A inhibitors, a class of antiviral drugs, was poor oral bioavailability and a suboptimal half-life for once-daily dosing. researchgate.net Therefore, optimizing the pharmacokinetic properties of this compound derivatives will be a key challenge and a focus of future research.

Integration of Computational Design with Experimental Validation for Lead Optimization

The development of potent and selective therapeutic agents from the this compound scaffold can be significantly accelerated by integrating computational design with experimental validation. In silico tools play a vital role in modern drug discovery, from hit identification to lead optimization.

Computational methods, such as quantitative structure-activity relationship (QSAR) modeling, can be used to build predictive models that correlate the structural features of this compound derivatives with their biological activity. These models can then be used to virtually screen new, unsynthesized compounds and prioritize those with the highest predicted potency.

Molecular docking simulations, as previously mentioned, can predict the binding mode of these compounds within the active site of a target protein. nih.gov This information is invaluable for understanding structure-activity relationships (SAR) and for designing new derivatives with improved binding affinity and selectivity. For instance, docking studies can help rationalize why certain substitutions on the chroman-4-one ring lead to enhanced or diminished activity. plos.org

The predictions from these computational models must be rigorously tested through experimental validation. researchgate.net Newly designed and synthesized compounds should be evaluated in relevant in vitro and in vivo assays to confirm their biological activity and pharmacokinetic properties. This iterative cycle of computational design, chemical synthesis, and biological testing is a powerful strategy for optimizing lead compounds and ultimately developing new drugs based on the this compound scaffold.

Q & A

Q. How can researchers systematically identify knowledge gaps in this compound’s pharmacological applications?

- Methodological Answer : Conduct systematic reviews (PRISMA guidelines) to map existing studies. Use tools like VOSviewer for keyword co-occurrence analysis. Prioritize understudied areas (e.g., neuropharmacology) and design hypothesis-driven studies using FINER criteria (Feasible, Novel, Ethical, Relevant) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.